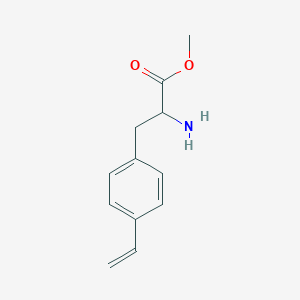
Methyl 2-amino-3-(4-vinylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(4-vinylphenyl)propanoate: is an organic compound with the molecular formula C12H15NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a vinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and methylamine.
Condensation Reaction: The 4-vinylbenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-amino-3-(4-vinylphenyl)propanoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the vinyl group to form saturated derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated derivatives.
Substitution: Acylated or alkylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-3-(4-vinylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to amino acid metabolism and enzyme interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Chemistry: The vinyl group in the compound makes it useful in the synthesis of polymers and copolymers.
作用機序
The mechanism of action of Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the vinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Methyl 2-amino-3-phenylpropanoate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Methyl 2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Methyl 2-amino-3-(4-ethylphenyl)propanoate: Similar structure but with an ethyl group, leading to different chemical and biological properties.
Uniqueness: Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for various applications in synthetic chemistry and biological studies.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-ethenylphenyl)propanoate |
InChI |
InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3 |
InChIキー |
ZIWLFUMVAQCFNE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



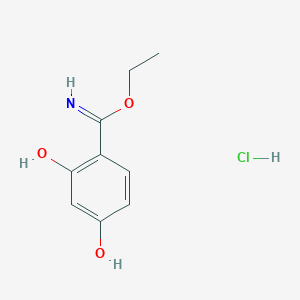
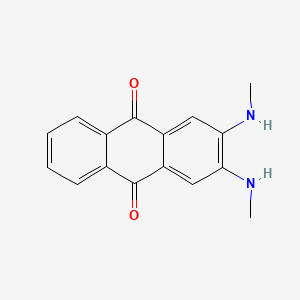
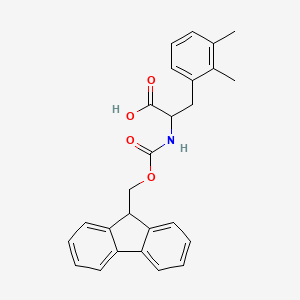
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)




![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
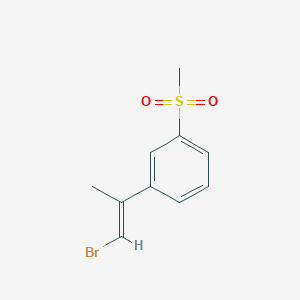
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
